![molecular formula C25H22FNO4 B12442042 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid is a synthetic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under mild acidic conditions, revealing the free amine group for further reactions. This property makes it valuable in peptide synthesis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- 6-Heptenoic acid, 2- [ [ (9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-, (2S,3R)-
Uniqueness
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties. This makes it more reactive in certain types of chemical reactions compared to similar compounds .
Propiedades
Fórmula molecular |
C25H22FNO4 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29) |
Clave InChI |
YEBXKZJYYWUHHK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


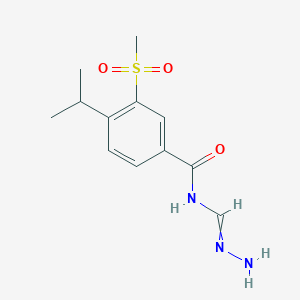
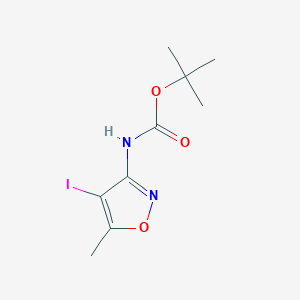
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)

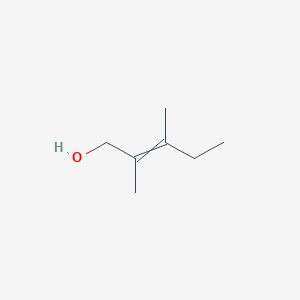
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
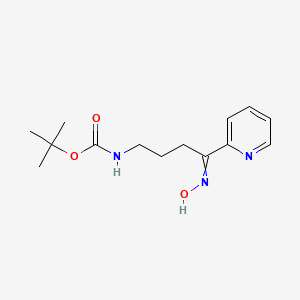
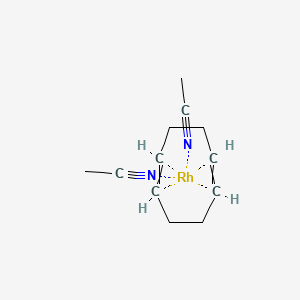




![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
